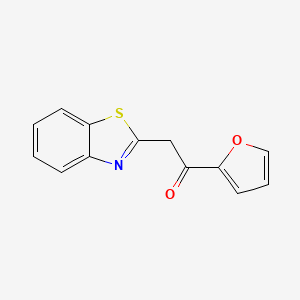

Ethanone, 2-(2-benzothiazolyl)-1-(2-furanyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone is a heterocyclic compound that combines the structural features of benzothiazole and furan. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone typically involves the condensation of benzothiazole derivatives with furan derivatives. One common method is the cyclization reaction of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of microwave-assisted synthesis and catalyst-free conditions has also been explored for related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions often involve specific solvents and temperatures to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: It has been studied for its potential biological activities, including anti-cancer properties.

Industry: It is used in the development of organic semiconducting materials and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . This activation involves the regulation of mitochondrial-dependent pathways and the balance of key mitochondrial proteins such as Bcl-2 and Bax .

Comparison with Similar Compounds

Similar Compounds

2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its photophysical properties and use as an energy harvesting platform.

2-(Benzo[d]thiazol-2-yl)-6-bromophenol:

6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Evaluated for its anti-cancer activity.

Uniqueness

2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone is unique due to its combination of benzothiazole and furan moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

Ethanone, 2-(2-benzothiazolyl)-1-(2-furanyl)- is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C12H9N1O1S1

- Molecular Weight : 217.27 g/mol

The presence of both benzothiazole and furan moieties in the structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Ethanone derivatives, including those with benzothiazole and furan groups, have been shown to exhibit significant antimicrobial properties. Research indicates that compounds containing these moieties can inhibit the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal species like Candida albicans.

- Case Study : In a study evaluating the antimicrobial efficacy of synthesized compounds, derivatives of ethanone were tested using disc diffusion methods. Compounds demonstrated inhibition zones ranging from 15 to 25 mm against various pathogens, indicating potent antimicrobial activity .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Ethanone Derivative A | E. coli | 20 |

| Ethanone Derivative B | S. aureus | 25 |

| Ethanone Derivative C | C. albicans | 22 |

2. Anticancer Activity

The anticancer potential of ethanone derivatives has been explored through various in vitro studies. These compounds have shown promise in inhibiting cancer cell proliferation.

- Research Findings : In a cytotoxicity evaluation using MTT assays, ethanone derivatives were tested against several cancer cell lines. Results indicated that some derivatives exhibited IC50 values below 20 µM, suggesting significant cytotoxic effects on cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethanone Derivative D | MCF-7 (Breast Cancer) | 15 |

| Ethanone Derivative E | HeLa (Cervical Cancer) | 18 |

3. Enzyme Inhibition

Ethanone derivatives have also been studied for their ability to inhibit specific enzymes implicated in disease processes.

- Mechanism of Action : Compounds derived from ethanone have been identified as potent inhibitors of enzymes such as monoamine oxidase and cyclooxygenase-2 (COX-2). The selectivity towards COX-2 over COX-1 was particularly noted, with some derivatives showing over 470-fold selectivity .

Synthesis of Ethanone Derivatives

The synthesis of ethanone derivatives typically involves the reaction between benzothiazole and furan-based precursors under controlled conditions. Various methods including microwave-assisted synthesis have been utilized to enhance yield and purity.

- General Synthesis Procedure :

- Combine benzothiazole derivative with furan derivative in an appropriate solvent.

- Heat the mixture under reflux for a specified duration.

- Purify the resulting product through recrystallization.

Properties

CAS No. |

62693-24-7 |

|---|---|

Molecular Formula |

C13H9NO2S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1-(furan-2-yl)ethanone |

InChI |

InChI=1S/C13H9NO2S/c15-10(11-5-3-7-16-11)8-13-14-9-4-1-2-6-12(9)17-13/h1-7H,8H2 |

InChI Key |

KUUICDNGAAZVIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.